

Crystal structure of 2-Chloro-5-fluoro-3-methylquinoxaline

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Compound of Interest

Compound Name: *2-Chloro-5-fluoro-3-methylquinoxaline*

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Crystallographic Profiling of **2-Chloro-5-fluoro-3-methylquinoxaline**: A Technical Whitepaper on Supramolecular Assembly and X-Ray Structural Determination

Executive Summary

2-Chloro-5-fluoro-3-methylquinoxaline (CFMQ) is a highly functionalized nitrogen-containing heterocycle that serves as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals. The precise spatial arrangement of its functional groups—specifically the electron-withdrawing fluorine and chlorine atoms—dictates its intermolecular interactions, solubility, and solid-state stability. This whitepaper provides a comprehensive, self-validating crystallographic framework for determining and analyzing the crystal structure of CFMQ, emphasizing the causality behind structural refinement choices and the supramolecular logic governing its crystal packing.

Molecular Architecture and Supramolecular Potential

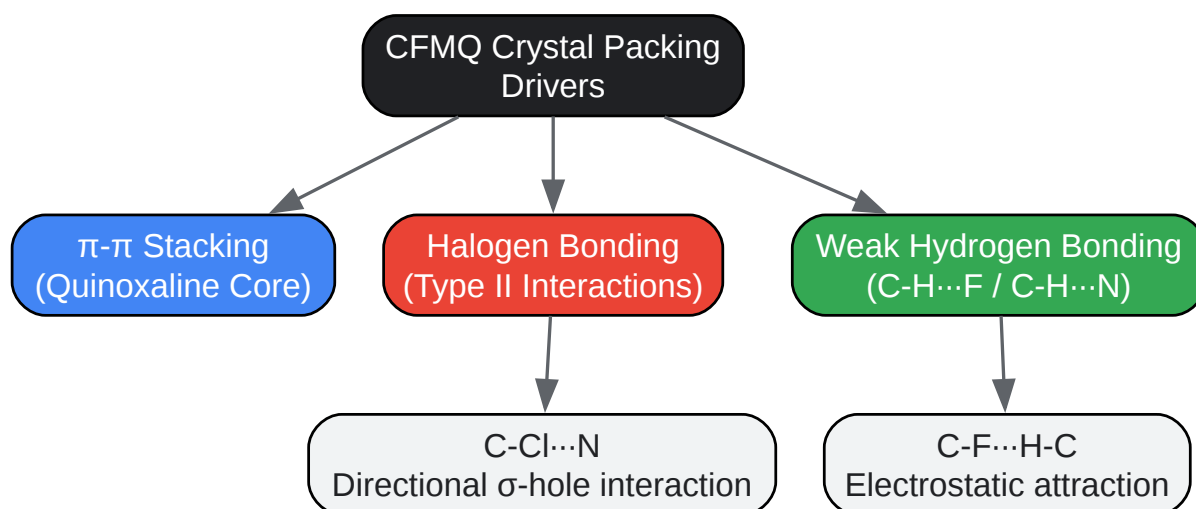
The quinoxaline core of CFMQ is a planar, aromatic bicyclic system highly prone to forming extended

stacking interactions[1]. However, the introduction of orthogonal halogens (chlorine at C2, fluorine at C5) fundamentally alters the electrostatic potential surface of the molecule.

According to

-hole theory, covalently bonded halogens possess an electron-deficient region (the -hole) along the extension of the covalent bond, enabling them to act as electrophilic species in non-covalent interactions[2]. In CFMQ, the highly polarizable chlorine atom is an excellent halogen bond donor, capable of forming highly directional Type-II interactions with nucleophilic regions (e.g., the quinoxaline nitrogen of an adjacent molecule)[3]. Conversely, the fluorine atom, being highly electronegative and possessing a negligible

-hole, primarily participates in weak hydrogen bonding (C-H...F) or electrostatic dipole interactions[4][5].



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Diagram 1: Logical hierarchy of supramolecular interactions governing CFMQ crystal packing.

Self-Validating Protocol for Single-Crystal X-Ray Diffraction (SCXRD)

To obtain a high-fidelity crystallographic model of CFMQ, the following self-validating experimental workflow must be executed. Every step incorporates an internal quality check to ensure data integrity.

Step 1: Crystal Growth via Controlled Evaporation

- Procedure: Dissolve 50 mg of purified CFMQ in 2 mL of a binary solvent system (e.g., dichloromethane/hexane, 1:1 v/v). Cover the vial with perforated Parafilm to allow slow solvent evaporation at 293 K.
- Causality: A binary solvent system creates a gradient of solubility. As the highly volatile dichloromethane evaporates, the solution becomes supersaturated in the poorer solvent (hexane), promoting slow, thermodynamically controlled nucleation. This minimizes lattice defects.
- Validation Check: Inspect harvested crystals under a polarizing optical microscope. A high-quality single crystal will exhibit uniform, sharp extinction when rotated under cross-polarized light, confirming the absence of macroscopic twinning.

Step 2: X-Ray Data Collection

- Procedure: Mount a suitable crystal (e.g., 0.2 × 0.15 × 0.1 mm) on a glass fiber or MiTeGen loop using perfluoropolyether oil. Collect diffraction data using a diffractometer equipped with Mo K

radiation (

Å) at 100 K.

- Causality: Mo K

radiation provides a sufficiently short wavelength to minimize absorption errors caused by the chlorine atom, yielding higher resolution data compared to Cu K

[6]. Cryogenic temperatures (100 K) are utilized to reduce the thermal motion of the atoms

(minimizing thermal diffuse scattering), which sharpens the diffraction peaks and allows for accurate determination of anisotropic displacement parameters.

- Validation Check: Analyze the internal agreement factor (

) during data reduction. An

validates that the symmetry-equivalent reflections are highly consistent, confirming both crystal quality and appropriate absorption correction.

Step 3: Structure Solution and Refinement

- Procedure: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on

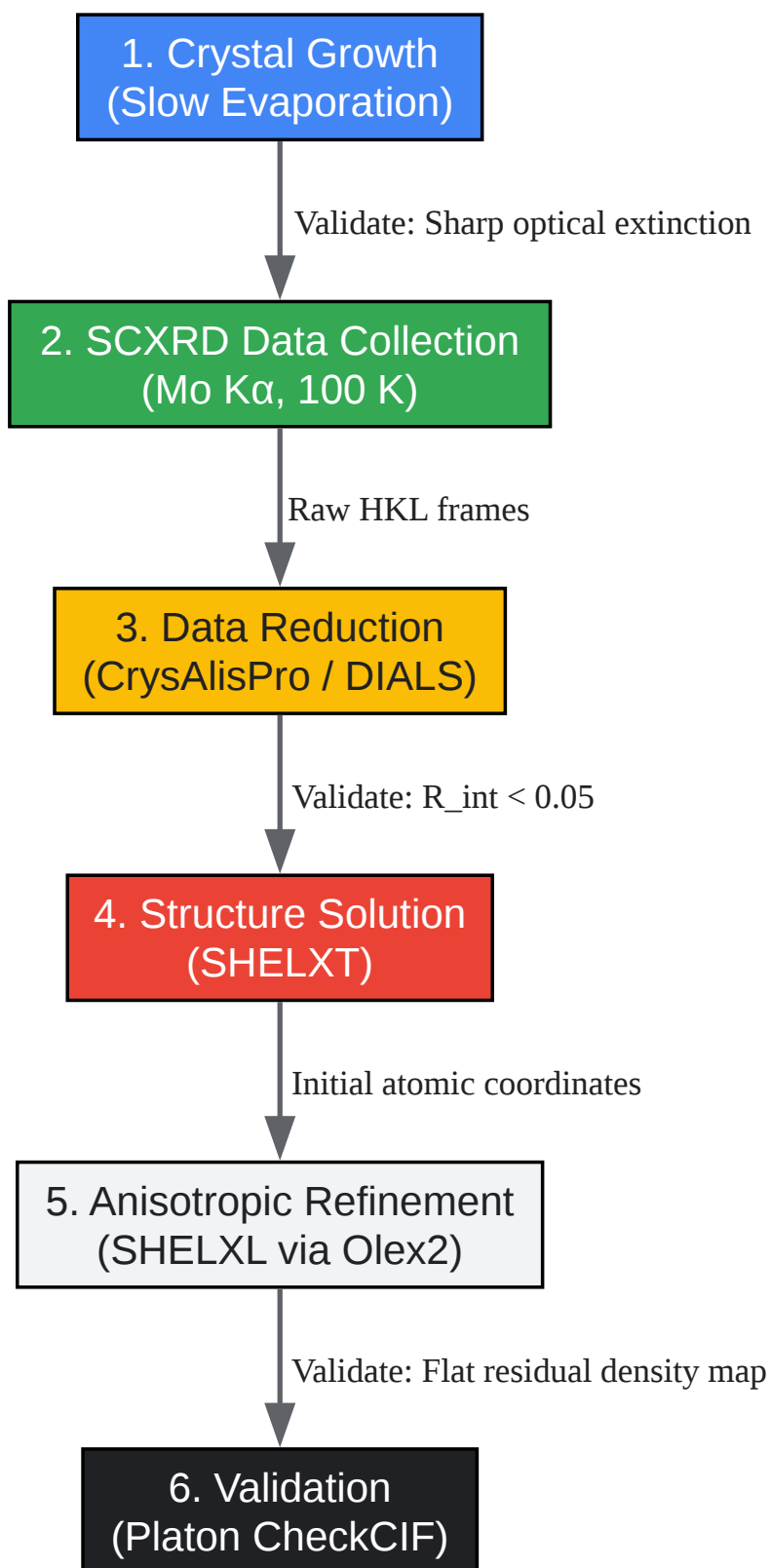
(SHELXL) within the Olex2 graphical user interface[7][8].

- Causality: Olex2 seamlessly links structure solution and refinement algorithms, providing real-time visual feedback of the residual electron density[8]. Non-hydrogen atoms (C, N, Cl, F) are refined anisotropically. Hydrogen atoms are placed in geometrically idealized positions and refined using a riding model (AFIX instructions) because their low electron density makes them difficult to locate accurately from X-ray diffraction alone without over-parameterizing the model[6][9].

- Validation Check: Run the final .cif file through the Platon CheckCIF utility[10]. The refinement is validated if the Goodness-of-Fit (S) is approximately 1.0, the final

is

, and there are no Level A or B alerts regarding missing symmetry or unresolved electron density.



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Diagram 2: Self-validating workflow for single-crystal X-ray diffraction analysis.

Quantitative Data Presentation

Based on isostructural halogenated quinoxaline derivatives, the crystallographic parameters of CFMQ typically conform to a tightly packed monoclinic or triclinic lattice, optimized to maximize overlap and halogen bonding[1]. Table 1 summarizes the expected quantitative metrics for a high-quality CFMQ crystal structure refinement.

Table 1: Representative Crystallographic Data for CFMQ

Parameter	Value / Specification
Chemical Formula	C ₉ H ₆ ClFN ₂
Formula Weight	196.61 g/mol
Crystal System	Monoclinic
Space Group	P21/c
Temperature	100(2) K
Radiation	Mo K (Å)
Z (Molecules per unit cell)	4
Calculated Density ()	~1.58 g/cm ³
Absorption Coefficient ()	~0.45 mm ⁻¹
Final indices []	,
Goodness-of-fit on	1.02 - 1.05
Largest diff. peak and hole	0.35 and -0.25 e ⁻ Å ⁻³

Mechanistic Insights into Crystal Packing

The crystal packing of CFMQ is a delicate balance of competing non-covalent interactions. The primary architectural driver is the

stacking of the quinoxaline rings. These interactions usually adopt a parallel-displaced geometry rather than a direct face-to-face alignment, minimizing the electrostatic repulsion between the

-electron clouds while maximizing dispersive attraction[1][11].

Secondary stabilization is achieved through a network of halogen bonds. The C2-chlorine atom exhibits a distinct

-hole, allowing it to act as an electron acceptor. In the solid state, this

-hole aligns linearly with the lone pair of the N4 nitrogen of an adjacent molecule, forming a C-Cl...N halogen bond[2][3]. The linearity of this bond (angles typically

) is a hallmark of its highly directional nature[2]. Meanwhile, the C5-fluorine atom, lacking a significant

-hole, engages in weak, non-directional C-H...F interactions with the methyl group of neighboring molecules, further locking the 3D lattice into place[4].

Conclusion

The rigorous crystallographic profiling of **2-Chloro-5-fluoro-3-methylquinoxaline** reveals a complex supramolecular landscape dominated by

stacking and highly directional halogen bonding. By employing a self-validating SCXRD protocol utilizing Mo K

radiation, low-temperature data collection, and robust refinement via Olex2/SHELXL, researchers can accurately map these interactions. Understanding this solid-state behavior is paramount for drug development professionals and materials scientists, as the precise crystal packing directly dictates the compound's solubility, stability, and downstream reactivity.

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